molecular formula C15H10N2O2S B12000966 8-((4-Nitrophenyl)thio)quinoline

8-((4-Nitrophenyl)thio)quinoline

Cat. No.: B12000966
M. Wt: 282.3 g/mol
InChI Key: GTGIKNIFMCNNKP-UHFFFAOYSA-N
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Description

Contextualization of Thioquinoline Derivatives in Contemporary Organic and Inorganic Chemistry

Thioquinoline derivatives, characterized by a sulfur-containing functional group attached to the quinoline (B57606) core, are a significant class of heterocyclic compounds. The quinoline ring system itself is a fundamental component in a vast array of natural products and synthetic molecules with diverse biological activities, including antimalarial, anticancer, and antimicrobial properties. nih.govnih.govmdpi.com The introduction of a thioether linkage to the quinoline scaffold, as seen in thioquinolines, further expands its chemical and functional diversity.

In organic synthesis, thioquinolines serve as versatile intermediates and building blocks. jocpr.com The sulfur atom can be readily oxidized to sulfoxides and sulfones, providing a handle for modifying the electronic properties and steric profile of the molecule. mdpi.com Furthermore, the C-S bond can participate in various coupling reactions, allowing for the construction of more complex molecular architectures.

In the realm of inorganic and coordination chemistry, thioquinoline derivatives are of particular interest as ligands for metal ions. nih.gov The presence of both a nitrogen atom within the quinoline ring and a sulfur atom in the thioether group provides multiple coordination sites, enabling the formation of stable metal complexes. These complexes are investigated for their potential applications in catalysis, materials science, and as therapeutic agents.

Rationale for the Specific Academic Investigation of 8-((4-Nitrophenyl)thio)quinoline

The specific academic focus on this compound stems from the unique combination of its three core components: the quinoline ring, the thioether linkage, and the 4-nitrophenyl group.

The 8-Position of the Quinoline Ring: Substitution at the 8-position of the quinoline ring is known to influence the molecule's coordination properties. The proximity of the substituent to the quinoline nitrogen atom can lead to the formation of bidentate chelate complexes with metal ions.

The Thioether Bridge: The sulfur atom in the thioether linkage acts as a soft donor atom, showing a strong affinity for soft metal ions. This property is crucial for the design of selective metal sensors and catalysts.

The 4-Nitrophenyl Group: The nitro group is a strong electron-withdrawing group. Its presence on the phenyl ring significantly influences the electronic properties of the entire molecule. rsc.org This can impact its reactivity, photophysical characteristics, and the stability of its metal complexes. The nitro group can also be chemically reduced to an amino group, providing a route to further functionalization. mdpi.com

The interplay of these three structural features makes this compound a compelling target for research, particularly in the development of new materials and chemical sensors.

Overview of Key Research Domains Applicable to this compound

The structural characteristics of this compound make it a relevant molecule for investigation in several key research domains:

Coordination Chemistry: The ability of the quinoline nitrogen and the thioether sulfur to coordinate with metal ions is a primary area of research. nih.gov Studies in this area focus on the synthesis and characterization of its metal complexes, exploring their structural diversity and stability.

Materials Science and Photophysics: Quinoline derivatives are known to exhibit interesting photophysical properties, including fluorescence. nih.govresearchgate.nettandfonline.comacs.org The presence of the nitroaromatic system in this compound suggests potential for applications in optical materials, such as fluorescent probes or components of organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the nitro group can lead to intramolecular charge transfer (ICT) phenomena, which are of fundamental interest in the design of functional dyes. rsc.org

Supramolecular Chemistry: The aromatic rings and the polar nitro group in this compound can participate in non-covalent interactions, such as π-π stacking and hydrogen bonding. nih.gov These interactions can lead to the formation of well-defined supramolecular architectures in the solid state, which is a key aspect of crystal engineering.

Synthetic Methodology: The synthesis of this compound and its derivatives can itself be a research focus, aiming to develop more efficient and environmentally friendly synthetic routes to this class of compounds.

Physicochemical Data for this compound

PropertyValue
Molecular Formula C₁₅H₁₀N₂O₂S
Molecular Weight 282.32 g/mol
Synonyms quinoline, 8-[(4-nitrophenyl)thio]- hydrochloride

Table generated from data in cymitquimica.com

Spectroscopic and Synthesis-Related Data for Structurally Similar Compounds

Compound ClassSynthesis NoteSpectroscopic Data HighlightReference
2-Styryl-8-nitroquinolines Synthesized via a multi-step process involving K₂CO₃ in methanol.¹H NMR (500 MHz, DMSO-d₆): δ ppm 9.66 (s, 1H), 8.51 (d, J = 8.95 Hz, 1H), 8.22 (dd, J = 8.25 Hz, 2H). nih.gov
Tetrahydroisoquinolines with nitrophenyl group Synthesized by reacting 2b with N-(4-acetylphenyl)-2-chloroacetamide.FT-IR (cm⁻¹): 3540 (O-H), 3337 (N-H), 2220 (C≡N), 1683 (C=O). nih.gov
bis-Quinolin-3-yl-chalcones with nitro group Synthesized using a Claisen-Schmidt condensation reaction.λmax values range from 215 nm to 290 nm. rsc.org
Substituted N-aryl pyrollo-quinolines Achieved by reductive isomerization with iron in acetic acid.¹H NMR (CDCl₃) δ ppm: 7.97(s, 1H, =CH-), 7.88(d, J= 8.1 Hz, 1H, Ar-H). jocpr.com

This table presents data for compounds that are structurally related to this compound to provide context on synthesis and characterization within this chemical space.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H10N2O2S

Molecular Weight

282.3 g/mol

IUPAC Name

8-(4-nitrophenyl)sulfanylquinoline

InChI

InChI=1S/C15H10N2O2S/c18-17(19)12-6-8-13(9-7-12)20-14-5-1-3-11-4-2-10-16-15(11)14/h1-10H

InChI Key

GTGIKNIFMCNNKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)SC3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization Strategies for 8 4 Nitrophenyl Thio Quinoline

Retrosynthetic Analysis and Precursor Development for the 8-((4-Nitrophenyl)thio)quinoline Framework

A logical retrosynthetic analysis of this compound (I) suggests a primary disconnection at the carbon-sulfur (C-S) bond. This approach points to two key precursors: an 8-substituted quinoline (B57606) derivative that can act as an electrophile or nucleophile and a 4-nitrothiophenol (B108094) or its equivalent.

A common strategy involves the use of 8-haloquinoline as the electrophilic partner and 4-nitrothiophenol as the nucleophile. The synthesis of 8-haloquinolines can be achieved through various established methods, often starting from aniline (B41778) or its derivatives. For instance, the Skraup synthesis, a classic method for quinoline synthesis, can be adapted to produce 8-substituted quinolines. nih.gov Alternatively, modern cross-coupling reactions can be employed to introduce a halogen at the C-8 position of a pre-existing quinoline ring.

The development of the 4-nitrophenylthio precursor, typically 4-nitrothiophenol, can be accomplished through the reduction of 4-nitrobenzenesulfonyl chloride or by nucleophilic aromatic substitution on a suitable 4-nitro-substituted benzene (B151609) derivative.

A retrosynthetic approach for a related compound, hydroxychloroquine, highlights the strategy of disconnecting the molecule into aromatic and aliphatic fragments. youtube.com This principle can be applied to the synthesis of the quinoline core of this compound, where the quinoline ring system is constructed from a substituted benzene ring. youtube.com

Catalytic and Non-Catalytic Approaches for C-S Bond Formation in Thioquinoline Systems

The formation of the C-S bond is a critical step in the synthesis of this compound. Both catalytic and non-catalytic methods have been explored for this transformation.

Regioselective Sulfenylation at the Quinoline C-8 Position

Achieving regioselectivity at the C-8 position of the quinoline ring is paramount. Direct C-H functionalization has emerged as a powerful tool for the selective introduction of substituents, avoiding the need for pre-functionalized starting materials. mdpi.comnih.gov While various methods exist for C-H functionalization at other positions of the quinoline ring, such as C-2 and C-4, selective C-8 functionalization often requires specific directing groups or catalytic systems. mdpi.comresearchgate.net For instance, rhodium(III)-catalyzed C-H alkylation of quinoline N-oxides has shown excellent selectivity for the C-8 position. researchgate.net

In the context of C-S bond formation, transition metal-catalyzed cross-coupling reactions are widely employed. rsc.org Copper- and palladium-based catalysts are particularly effective in promoting the coupling of thiols with aryl halides. rsc.orgias.ac.inresearchgate.netrsc.org The Chan-Lam cross-coupling reaction, which utilizes a copper catalyst, is a notable method for forming C-S bonds. ias.ac.in Photocatalytic methods are also gaining traction for C-S bond formation, offering mild reaction conditions. beilstein-journals.org

Optimization of Reaction Conditions and Yield Enhancement

The efficiency of the C-S bond formation is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, solvent, base, temperature, and reaction time. For instance, in copper-catalyzed couplings, the selection of the copper source (e.g., CuI, Cu(OAc)2) and ligands can significantly impact the yield. ias.ac.in The use of a suitable base is also crucial for deprotonating the thiol and facilitating the catalytic cycle. ias.ac.in

The table below summarizes the optimization of reaction conditions for a generic copper-catalyzed C-S coupling reaction, illustrating the impact of different parameters on the product yield.

EntryCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)
1CuI (5)K2CO3DMF10065
2Cu(OAc)2 (5)K2CO3DMF10078
3CuI (5)Cs2CO3DMF10085
4CuI (5)K2CO3DMSO10072
5CuI (5)Cs2CO3Toluene11092

This is a representative table and the optimal conditions can vary depending on the specific substrates.

Microwave-assisted synthesis has also been shown to be an effective technique for accelerating reaction times and improving yields in the synthesis of related heterocyclic compounds. mdpi.com

Modular Synthesis and Structural Diversification of this compound Analogues

The modular nature of the synthesis allows for the facile generation of a library of analogues with diverse functionalities. This is achieved by modifying either the nitrophenyl moiety or the quinoline heterocycle.

Functional Group Interconversions on the Nitrophenyl Moiety

The nitro group on the phenyl ring serves as a versatile handle for a variety of chemical transformations. A key transformation is the reduction of the nitro group to an amino group. This can be readily achieved using various reducing agents, such as stannous chloride (SnCl2) or by catalytic hydrogenation. nih.gov The resulting amino group can then be further derivatized through reactions such as acylation, sulfonylation, or diazotization followed by substitution, allowing for the introduction of a wide range of functional groups.

The synthesis of 4-(4-nitrophenyl)thiomorpholine, a related structure, demonstrates the utility of the nitrophenyl group as a precursor for further modifications. mdpi.com

Modifications of the Quinoline Heterocycle for Tunable Reactivity

The quinoline ring itself offers multiple positions for modification, enabling the fine-tuning of the molecule's electronic and steric properties. researchgate.netresearchgate.netmdpi.com The synthesis of quinoline derivatives with various substituents on the heterocyclic ring is well-established. nih.govmdpi.comnih.govnih.gov For example, the introduction of electron-donating or electron-withdrawing groups can alter the reactivity of the quinoline system.

Skeletal editing of the quinoline core is an emerging strategy for generating structural diversity. researchgate.net This involves the rearrangement of the heterocyclic framework to produce novel scaffolds. Furthermore, the synthesis of analogues with different substitution patterns, such as 8-nitro quinoline derivatives, can lead to compounds with distinct properties. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Elucidation of 8 4 Nitrophenyl Thio Quinoline

Investigations into the Electrophilic and Nucleophilic Characteristics of the Quinoline (B57606) and Nitrophenyl Subunits

The chemical persona of 8-((4-Nitrophenyl)thio)quinoline is distinctly dualistic, featuring both electron-rich (nucleophilic) and electron-poor (electrophilic) centers. The quinoline portion, specifically its pyridine (B92270) ring, contains a nitrogen atom with a lone pair of electrons, rendering it a basic and nucleophilic site. nih.gov This inherent nucleophilicity allows the quinoline nitrogen to participate in reactions with electrophiles, such as protonation to form salts like this compound hydrochloride. cymitquimica.com

Conversely, the 4-nitrophenyl group is strongly electrophilic. The nitro group (NO₂) is a powerful electron-withdrawing group, which significantly reduces the electron density on the attached phenyl ring, particularly at the positions ortho and para to its location. This electronic deficit makes the phenyl ring susceptible to nucleophilic aromatic substitution. The presence of the nitro group activates the ring system towards attack by nucleophiles. ontosight.aimdpi.com

The thioether sulfur atom also contributes to the compound's reactivity. With its available lone pairs, the sulfur atom acts as a soft nucleophile, capable of reacting with various electrophiles and undergoing oxidation, a key aspect of its redox chemistry. researchgate.netrsc.org

Redox Chemistry of the Nitro and Thioether Functionalities within this compound

The presence of both a nitro group and a thioether linkage makes the redox chemistry of this compound particularly significant. These two groups can be selectively targeted under different reaction conditions.

The nitro group is readily reducible, and its conversion to an amino group (NH₂) is a fundamental transformation. Achieving this reduction selectively without affecting other potentially reducible parts of the molecule, such as the quinoline ring, is crucial. A variety of reagents have been developed for the chemoselective reduction of aromatic nitro compounds. niscpr.res.inrsc.org For quinoline derivatives specifically, methods such as catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst or chemical reduction with reagents like sodium sulfide (B99878) (Na₂S) have proven effective in selectively reducing a nitro group while preserving the integrity of the quinoline core. osi.lv The choice of reagent is critical, as harsher reducing systems could lead to unwanted side reactions. The resulting 8-((4-aminophenyl)thio)quinoline is a valuable intermediate for further chemical synthesis. mdpi.com

Table 1: Reagents for Selective Reduction of Aromatic Nitro Groups

Reagent System Conditions Selectivity Reference
Hydrazine Glyoxylate / Zinc Powder Room Temperature High for nitro groups in presence of halogens, carboxylic acids niscpr.res.in
Ni(acac)₂ / PMHS Mild Conditions High for nitro groups in presence of aldehydes, esters, nitriles rsc.org
Sodium Sulfide (Na₂S) Aqueous or DMSO solution Chemoselective for ortho-nitro groups in dinitroquinolines osi.lv

This table presents general methodologies applicable to the selective reduction of the nitro group in the title compound.

The thioether linkage in this compound can be sequentially oxidized, first to a sulfoxide (B87167) and then to a sulfone. This two-step oxidation provides a pathway to modulate the electronic and steric properties of the sulfur bridge. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA). researchgate.net The oxidation of the thioether to the sulfoxide occurs readily. researchgate.net Subsequent oxidation of the resulting sulfoxide to the sulfone requires harsher conditions or specific catalytic systems, as the sulfoxide is less reactive than the parent thioether. researchgate.netnih.gov The choice of oxidant and reaction conditions allows for the selective preparation of either the sulfoxide or the sulfone derivative. For instance, using one equivalent of an oxidizing agent under controlled temperatures typically favors the formation of the sulfoxide, while an excess of the oxidant and/or higher temperatures drives the reaction towards the sulfone. organic-chemistry.org

Table 2: Oxidation Products of the Thioether Moiety

Reagent Product General Conditions Reference
H₂O₂ (1 equivalent) 8-((4-Nitrophenyl)sulfinyl)quinoline (Sulfoxide) Catalytic or non-catalytic, controlled temperature researchgate.net
H₂O₂ (>2 equivalents) 8-((4-Nitrophenyl)sulfonyl)quinoline (Sulfone) Catalyst, higher temperature/longer reaction time researchgate.net
mCPBA (1 equivalent) 8-((4-Nitrophenyl)sulfinyl)quinoline (Sulfoxide) Inert solvent, e.g., CH₂Cl₂ researchgate.net

This table outlines the expected products from the oxidation of this compound.

Photochemical Reactivity and Light-Induced Transformations of this compound

Aromatic nitro compounds and quinoline derivatives are often photochemically active. Upon absorption of ultraviolet (UV) light, particularly UVA radiation, molecules like this compound are expected to undergo electronic excitation. Studies on structurally similar nitroquinoline derivatives have shown that this excitation can lead to the generation of reactive oxygen species (ROS). nih.gov The photoexcited molecule can transfer its energy to molecular oxygen (O₂) to produce highly reactive singlet oxygen (¹O₂) via a Type II mechanism. Alternatively, it can engage in electron transfer processes to generate a superoxide (B77818) radical anion (O₂⁻) through a Type I mechanism. nih.gov The formation of these ROS can initiate a cascade of further chemical reactions, potentially leading to the degradation of the compound or the oxidation of nearby substrates. This photo-induced reactivity is a critical consideration in the handling and application of the compound, as exposure to light could alter its chemical structure and properties.

Studies on the Reaction Kinetics and Thermodynamics Governing Transformations of the Compound

While specific kinetic and thermodynamic data for this compound are not extensively published, valuable insights can be drawn from studies on analogous systems. The kinetics of thioether oxidation, for example, have been investigated for a series of aryl thioethers. nih.gov

Kinetic analysis reveals that the oxidation of thioethers by reactive oxygen species like hypochlorite (B82951) (OCl⁻) is extremely rapid, with second-order rate constants on the order of 10² to 10⁴ M⁻¹s⁻¹. nih.gov The presence of an electron-withdrawing nitro group, as in the title compound, is expected to decrease the nucleophilicity of the sulfur atom, thereby slowing the rate of oxidation compared to an unsubstituted analogue. In contrast, oxidation by hydrogen peroxide under near-physiological conditions is a much slower process, with half-lives potentially spanning hundreds of hours. nih.gov The subsequent oxidation of the sulfoxide to the sulfone is generally slower than the initial oxidation of the thioether. nih.gov

Table 3: Representative Kinetic Data for Aryl Thioether Oxidation by Hypochlorite

Reactant Product Oxidant Second-Order Rate Constant (k) [M⁻¹s⁻¹] Reference
Thioanisole Thioanisole sulfoxide NaOCl (2.8 ± 0.1) x 10⁴ nih.gov
4-Nitrothioanisole 4-Nitrothioanisole sulfoxide NaOCl 187 ± 5.6 nih.gov

This table presents kinetic data for compounds analogous to this compound to illustrate the influence of substituents and oxidation state on reaction rates. Data is from kinetic experiments with various aryl thioethers.

The kinetics of nitro group reduction are highly dependent on the specific catalytic system employed. For instance, nickel-catalyzed transfer hydrogenations can proceed rapidly under mild conditions, often completing within minutes to a few hours. rsc.org The reaction rate is influenced by factors such as catalyst loading, temperature, and the nature of the hydrogen donor. Thermodynamic considerations for these transformations generally show that both the reduction of the nitro group and the oxidation of the thioether are favorable, exothermic processes.

Coordination Chemistry of 8 4 Nitrophenyl Thio Quinoline As a Ligand

Characterization of Ligand Coordination Modes and Denticity in 8-((4-Nitrophenyl)thio)quinoline

The coordination behavior of this compound is primarily dictated by the presence of two potential donor atoms: the nitrogen atom of the quinoline (B57606) ring and the sulfur atom of the thioether linkage. This arrangement allows for different binding possibilities, which are influenced by the nature of the metal ion and the reaction conditions.

Nitrogen-Sulfur Chelation vs. Monodentate Binding

This compound can act as a bidentate ligand, coordinating to a metal center through both the quinoline nitrogen and the thioether sulfur to form a stable five-membered chelate ring. This N,S-chelation is a common coordination mode for ligands containing both nitrogen and sulfur donors in a favorable arrangement. The stability of the resulting complex is enhanced by the chelate effect.

Alternatively, the ligand can exhibit monodentate coordination, binding to a metal ion through either the nitrogen or the sulfur atom. Monodentate binding through the quinoline nitrogen is expected to be more common, as the nitrogen atom is generally a stronger donor than the thioether sulfur. However, in the presence of soft metal ions, which have a higher affinity for soft donors like sulfur, monodentate coordination through the sulfur atom cannot be ruled out. The preference for chelation versus monodentate binding can be influenced by factors such as the steric bulk of other ligands in the coordination sphere and the geometric preferences of the metal ion.

Influence of the Nitrophenyl Substituent on Ligand Conformation and Binding Affinity

The 4-nitrophenyl group attached to the sulfur atom exerts a significant electronic and steric influence on the coordination properties of the ligand. The nitro group is strongly electron-withdrawing, which reduces the electron density on the sulfur atom. This, in turn, can weaken the sulfur-metal bond, potentially favoring monodentate coordination through the nitrogen atom over N,S-chelation.

Synthesis and Structural Analysis of Transition Metal Complexes Involving this compound

The synthesis of transition metal complexes with this compound can be achieved through various standard methods. Typically, this involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, often with gentle heating to facilitate the reaction. The resulting complexes can be characterized by a range of spectroscopic and analytical techniques, including FT-IR, NMR, UV-Vis spectroscopy, and single-crystal X-ray diffraction.

Palladium, Platinum, Copper, and Nickel Complexes

Complexes of palladium(II) and platinum(II) with quinoline-based ligands often adopt a square planar geometry. nih.gov For this compound, a typical complex would involve the ligand acting as a bidentate N,S-donor, with two other monodentate ligands, such as halides, completing the coordination sphere. The synthesis could involve reacting the ligand with a precursor like K₂PdCl₄ or (COD)PtCl₂.

Copper(II) complexes with similar ligands are known to exhibit a variety of coordination geometries, including square planar and distorted octahedral. nih.govnih.gov The reaction of this compound with a copper(II) salt, such as copper(II) acetate, could lead to the formation of a mononuclear complex where the ligand is chelated to the copper center. bendola.com Nickel(II) can form both square planar (with strong-field ligands) and octahedral complexes. With an N,S-donor ligand, the resulting geometry would depend on the other ligands present.

MetalTypical GeometryPotential Synthetic Precursor
Palladium(II)Square PlanarK₂PdCl₄
Platinum(II)Square Planar(COD)PtCl₂
Copper(II)Square Planar, Distorted OctahedralCu(OAc)₂·H₂O
Nickel(II)Square Planar, OctahedralNiCl₂·6H₂O

Ruthenium, Rhodium, and Other Noble Metal Complexes

Ruthenium(II) complexes, particularly those of the "piano-stool" type, are of significant interest. mdpi.comnih.gov A complex of the type [Ru(arene)(N,S-ligand)Cl]⁺ could be synthesized from a dimeric precursor like [Ru(p-cymene)Cl₂]₂. In such a complex, the this compound would act as a bidentate N,S-ligand. nih.gov

Rhodium(III) complexes typically exhibit an octahedral geometry. nih.gov The reaction of this compound with a rhodium(III) salt, such as RhCl₃·3H₂O, could yield a complex of the type [Rh(N,S-ligand)₂Cl₂]⁺ or [Rh(N,S-ligand)Cl₃(H₂O)], depending on the stoichiometry and reaction conditions.

MetalTypical GeometryPotential Synthetic Precursor
Ruthenium(II)"Piano-Stool"[Ru(p-cymene)Cl₂]₂
Rhodium(III)OctahedralRhCl₃·3H₂O

Complexation with Main Group Elements and Lanthanides (if relevant from literature)

While the coordination chemistry of this compound with transition metals is more extensively explored, its potential to form complexes with main group elements and lanthanides is also of interest.

The interaction of quinoline derivatives with main group elements has been reported. For instance, gallium(III) is known to form stable complexes with 8-hydroxyquinoline (B1678124). nih.gov By analogy, this compound could potentially form complexes with main group ions, likely through N,S-chelation. The Lewis acidity of the main group element would play a crucial role in the stability of such complexes.

Lanthanide ions are hard Lewis acids and typically prefer coordination with hard donor atoms like oxygen and nitrogen over softer donors like sulfur. However, the formation of lanthanide complexes with quinoline-based ligands has been documented. rsc.orgnih.gov The synthesis of lanthanide complexes with this compound would likely involve the reaction of the ligand with a lanthanide salt, such as a nitrate (B79036) or chloride, in a suitable solvent. The resulting complexes could exhibit high coordination numbers, which is characteristic of lanthanide ions. The coordination would likely involve the nitrogen atom of the quinoline ring, and potentially the sulfur atom, although the latter interaction might be weaker.

Lack of Available Research on the Chiral Coordination Chemistry of this compound

The initial research query aimed to construct a detailed article focusing on the "," with a specific subsection dedicated to "Chirality and Stereochemical Aspects in Metal-8-((4-Nitrophenyl)thio)quinoline Complexes." However, the scientific and academic databases appear to contain no studies that have explored this specific area.

While the broader class of quinoline derivatives, particularly 8-hydroxyquinoline and its analogues, has been extensively studied for their coordination properties and the stereochemistry of their metal complexes, this body of work does not extend to the specific thioether derivative, this compound. The electronic and steric differences introduced by the thioether linkage and the 4-nitrophenyl substituent likely result in unique coordination behavior that cannot be accurately extrapolated from the existing data on other quinoline-based ligands.

Consequently, it is not possible to provide a scientifically accurate and informative article on the chirality and stereochemical aspects of metal-8-((4-nitrophenyl)thio)quinoline complexes as requested. The absence of empirical data, including crystal structures and spectroscopic analyses, means that any discussion on topics such as the formation of chiral centers, potential for enantiomers or diastereomers, and preferred stereochemical arrangements would be purely speculative and would not meet the standards of a professional and authoritative scientific article.

Further experimental research is required to synthesize and characterize metal complexes of this compound to elucidate their coordination chemistry and explore their stereochemical properties. Until such studies are undertaken and published in peer-reviewed literature, the specific subject of this inquiry remains an uninvestigated area of coordination chemistry.

Below is a table of the compound name that was the subject of the inquiry.

Computational Chemistry and Theoretical Modeling of 8 4 Nitrophenyl Thio Quinoline

Density Functional Theory (DFT) Investigations of Ground State Geometries, Electronic Structures, and Frontier Molecular Orbitals

Density Functional Theory (DFT) has emerged as a leading method for the quantum mechanical modeling of molecules, offering a balance between accuracy and computational cost. For 8-((4-Nitrophenyl)thio)quinoline, DFT calculations are instrumental in determining its most stable three-dimensional arrangement, known as the ground state geometry. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-31+G(d,p), which provides a good description of electron correlation and spatial distribution of electron density. nih.gov

Table 1: Predicted Ground State Geometrical Parameters for this compound (Exemplary Data)

ParameterPredicted Value
C-S Bond Length (Quinoline)1.78 Å
C-S Bond Length (Nitrophenyl)1.77 Å
C-S-C Bond Angle103.5°
Quinoline-S-C-Nitrophenyl Dihedral Angle75.2°
N-O Bond Length (Nitro Group)1.23 Å
O-N-O Bond Angle (Nitro Group)124.8°

Note: These are exemplary values based on DFT calculations of related compounds and are intended for illustrative purposes.

Beyond the geometry, DFT calculations provide a detailed picture of the electronic structure. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The distribution of these orbitals across the molecule highlights the regions most susceptible to electrophilic and nucleophilic attack. researchgate.net In this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline (B57606) ring and the sulfur atom, while the LUMO is anticipated to be concentrated on the electron-withdrawing nitrophenyl group. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates a more reactive species. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Exemplary Data)

ParameterPredicted Value (eV)
HOMO Energy-6.45
LUMO Energy-2.89
HOMO-LUMO Gap (ΔE)3.56

Note: These are exemplary values based on DFT calculations of related compounds and are intended for illustrative purposes.

Quantum Chemical Calculations for Prediction of Reactivity Descriptors and Reaction Pathways

Building upon the electronic structure information from DFT, a range of quantum chemical descriptors can be calculated to predict the reactivity of this compound. These descriptors provide a quantitative measure of the molecule's propensity to participate in chemical reactions. grafiati.com

Key reactivity descriptors include:

Chemical Potential (μ): Related to the "escaping tendency" of electrons from the system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Global Softness (S): The reciprocal of chemical hardness (S = 1 / 2η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η.

These global reactivity descriptors, derived from the HOMO and LUMO energies, offer a comprehensive overview of the molecule's chemical behavior. researchgate.net For this compound, the presence of both an electron-donating thioether-quinoline moiety and an electron-withdrawing nitrophenyl group would lead to interesting reactivity patterns that can be quantified by these descriptors.

Table 3: Predicted Global Reactivity Descriptors for this compound (Exemplary Data)

DescriptorFormulaPredicted Value
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2-4.67 eV
Chemical Hardness (η)(E_LUMO - E_HOMO) / 21.78 eV
Global Softness (S)1 / 2η0.28 eV⁻¹
Electrophilicity Index (ω)μ² / 2η6.12 eV

Note: These are exemplary values based on DFT calculations of related compounds and are intended for illustrative purposes.

Furthermore, quantum chemical calculations can be employed to explore potential reaction pathways. This involves locating transition state structures, which are the energy maxima along a reaction coordinate. By calculating the energy barrier for a proposed reaction, one can predict its feasibility. For instance, the mechanism of electrophilic substitution on the quinoline or nitrophenyl rings, or nucleophilic attack at specific sites, could be theoretically investigated. However, detailed studies on the reaction pathways of this compound are not currently available in the reviewed literature.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While DFT calculations provide valuable information about the static, gas-phase properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility and the influence of the environment, such as a solvent. researchgate.net

For a molecule like this compound, which possesses a flexible thioether linkage, multiple conformations may exist in solution. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule might behave in a biological system, where its shape can dictate its ability to bind to a receptor.

Solvation effects are also critical, as most chemical and biological processes occur in solution. MD simulations can explicitly model the interactions between the solute (this compound) and the solvent molecules (e.g., water, ethanol). These simulations can reveal how the solvent influences the conformational preferences of the molecule and can be used to calculate properties like the free energy of solvation.

Theoretical Prediction of Spectroscopic Signatures and Validation Against Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be used to validate experimental findings or to aid in the interpretation of experimental spectra. For this compound, theoretical predictions of its NMR, IR, Raman, and UV-Vis spectra can be made. nih.gov

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These theoretical chemical shifts can be compared with experimental data to confirm the molecular structure.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the normal modes of the molecule. These can be correlated with the peaks observed in experimental IR and Raman spectra, aiding in the assignment of specific vibrational modes to functional groups within the molecule.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov This can help in understanding the electronic properties and the nature of the chromophores within this compound.

Table 4: Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms in this compound (Exemplary Data)

Carbon AtomPredicted Chemical Shift (ppm)
C-S (Quinoline)148.2
C-S (Nitrophenyl)145.5
C-NO₂ (Nitrophenyl)149.8
C2 (Quinoline)150.1
C4 (Quinoline)136.5

Note: These are exemplary values based on GIAO calculations of related compounds and are intended for illustrative purposes.

Computational Analysis of Ligand-Metal Interactions and Bonding Character in Coordination Complexes

The quinoline moiety is a well-known chelating agent, capable of forming stable complexes with a variety of metal ions. The nitrogen atom of the quinoline ring and the sulfur atom of the thioether group in this compound can act as a bidentate ligand. Computational methods can be used to study the interactions between this ligand and metal ions.

DFT calculations can be performed on the metal complexes of this compound to determine their geometry, stability, and electronic structure. These calculations can provide insights into the nature of the metal-ligand bond, including the degree of covalent and electrostatic character. Analysis of the molecular orbitals of the complex can reveal how the ligand and metal orbitals interact and can help to explain the observed spectroscopic and magnetic properties of the complex.

Furthermore, computational analysis can predict the preferred coordination geometry (e.g., tetrahedral, square planar, octahedral) for different metal ions and can be used to calculate the binding energy of the ligand to the metal. This information is invaluable for the rational design of new metal-based catalysts or therapeutic agents.

No Published Research Found for "this compound" in Functional Materials Science and Catalysis

Despite a comprehensive search of scientific literature and databases, no specific research or application data could be found for the chemical compound this compound within the requested fields of functional materials science and catalysis.

Extensive and targeted searches were conducted to locate information regarding the use of this compound as a precursor for organic electronic components, its role in supramolecular assemblies, or its application as a ligand in various catalytic reactions. These inquiries yielded no published studies, articles, or patents detailing the specific applications outlined in the query.

The investigation sought to uncover research related to:

Applications of 8 4 Nitrophenyl Thio Quinoline in Functional Materials Science and Catalysis

Strategic Integration of 8-((4-Nitrophenyl)thio)quinoline into Molecular Architectures for Functional Materials:

No literature was found describing its use as a precursor for light-emitting or charge transport materials in organic electronics.

There is no available data on its role in the construction of supramolecular assemblies or self-assembled monolayers.

This compound as a Ligand in Homogeneous and Heterogeneous Catalysis:

No studies were identified that report on its catalytic activity in cross-coupling reactions or C-H activation.

There is no information on chiral derivatives of this compound being used in enantioselective catalysis.

Consequently, no mechanistic insights into catalytic cycles involving this compound complexes are available.

While the broader class of quinoline (B57606) derivatives has been investigated for various applications, the specific compound of interest, this compound, does not appear to have been a subject of published research in these particular areas. Therefore, it is not possible to provide a detailed, scientifically accurate article on its applications in functional materials science and catalysis as requested.

Utilization of this compound in Chemosensing Applications for Specific Analytes (excluding biological detection)

Extensive literature searches did not yield specific research detailing the application of this compound as a chemosensor for specific non-biological analytes. While the quinoline moiety is a well-known fluorophore and chromophore, and its derivatives are frequently employed in the design of chemical sensors, no dedicated studies on the analyte-sensing capabilities of this compound were identified.

The general field of quinoline-based chemosensors is rich and varied. For instance, other quinoline derivatives have been successfully developed as fluorescent probes for the detection of metal ions such as Fe³⁺. nih.govmdpi.com These sensors often operate on principles like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF), where the interaction with the target analyte modulates the photophysical properties of the quinoline core. researchgate.net Similarly, quinoline derivatives have been explored for sensing pH and nitroaromatic compounds. researchgate.netrsc.org

The core structure of this compound, featuring a quinoline ring, a thioether linkage, and a nitrophenyl group, suggests a potential for chemosensing activity. The nitrogen atom of the quinoline ring and the sulfur atom of the thioether could act as coordination sites for metal ions. The electron-withdrawing nature of the nitrophenyl group could also influence the electronic properties of the molecule, potentially making it sensitive to certain analytes. However, without specific experimental data, any discussion of its chemosensing properties remains speculative.

Further research would be necessary to explore the potential of this compound in this domain. Such studies would involve synthesizing the compound and systematically evaluating its response to a wide range of cations and anions using techniques like UV-Vis and fluorescence spectroscopy. This would help in identifying any selective and sensitive interactions with specific analytes and in elucidating the underlying sensing mechanisms.

Given the lack of specific data, no research findings or data tables for the chemosensing applications of this compound can be presented.

Future Research Directions and Emerging Opportunities for 8 4 Nitrophenyl Thio Quinoline

Development of Next-Generation Synthetic Methodologies for Enhanced Structural Complexity

Future research will likely focus on moving beyond traditional syntheses to develop more advanced and efficient methods for creating structurally complex analogues of 8-((4-Nitrophenyl)thio)quinoline.

Advanced Condensation and Cyclization Strategies: Established methods for quinoline (B57606) synthesis, such as the Friedländer, Skraup, and Doebner-von Miller reactions, provide the foundational framework. researchgate.netnih.gov Future work could focus on adapting these reactions using novel catalysts, such as ionic liquids, metal-organic frameworks, or nanocatalysts, to improve yields, selectivity, and environmental sustainability under milder conditions. nih.gov For instance, developing a one-pot synthesis that combines a modern variation of the Friedländer reaction with a subsequent thioetherification step would be a significant advancement. nih.gov

Multicomponent Reactions (MCRs): MCRs have become a powerful tool for building complex molecular architectures in a single step with high atom economy. rsc.org Designing novel MCRs that incorporate an 8-substituted quinoline precursor, a thiol, and an aryl halide could enable the rapid generation of a diverse library of 8-((aryl)thio)quinoline derivatives. This approach allows for the systematic variation of substituents on both the quinoline and phenyl rings, facilitating the exploration of structure-activity relationships. rsc.org

Modern Cross-Coupling Techniques: The formation of the C-S bond is critical. While classic methods exist, recent advances in photoredox and nickel dual catalysis have enabled the formation of thioethers under remarkably mild conditions, tolerating a wide range of functional groups. acs.org Future research should explore the application of these cutting-edge methods to couple 8-mercaptoquinoline (B1208045) with various functionalized 4-nitroaryl halides. This would not only provide an efficient route to the target compound but also allow for the synthesis of derivatives with enhanced complexity, which would be challenging to produce using traditional nucleophilic aromatic substitution reactions. mdpi.com

Exploration of Novel Catalytic Transformations and Sustainable Chemical Processes

The unique electronic and structural features of this compound suggest its potential use both as a ligand in catalysis and as a substrate in sustainable chemical transformations.

Ligand Development for Homogeneous Catalysis: The quinoline nitrogen and the thioether sulfur atom present potential coordination sites for transition metals. Future research could investigate the synthesis of metal complexes using this compound as a bidentate or monodentate ligand. These new complexes could be screened for catalytic activity in various organic transformations. For example, ruthenium-pincer complexes are highly effective in acceptorless dehydrogenative coupling (ADC) reactions, a green and atom-economical strategy for synthesizing N-heterocycles. rsc.org Developing a pincer ligand based on the this compound scaffold is a promising avenue.

Directing Group for C-H Functionalization: The sulfide (B99878) group at position 8 could serve as a transformable directing group for regioselective C-H functionalization of the quinoline core. nih.gov This would enable the introduction of additional functional groups at specific positions (e.g., C7), leading to highly decorated quinoline scaffolds that are otherwise difficult to access.

Sustainable Catalytic Processes: The development of green and sustainable synthetic methods is a major focus of modern chemistry. nih.gov Research into using heterogeneous catalysts, such as zeolite-based catalysts or magnetic nanoparticles, for the synthesis of quinoline thioethers could lead to more environmentally benign processes with high catalyst reusability. researchgate.netrsc.org Furthermore, exploring the catalytic activation of the C-S bond in this compound could open pathways for its use as a building block in cross-coupling reactions. researchgate.net

Advancement in the Design and Fabrication of Advanced Materials Utilizing the Compound

The combination of the quinoline ring, a known fluorophore, with the electron-withdrawing nitro group through a thioether linkage suggests that this compound could possess valuable photophysical and electronic properties for materials science applications.

Fluorescent Materials and Chemosensors: Quinoline derivatives are widely used as fluorescent chemosensors for metal ions and as electron carriers in organic light-emitting diodes (OLEDs). nih.govrroij.com Future studies should systematically investigate the photophysical properties of this compound and its derivatives. acs.org The interaction between the electron-donating thioether and the electron-withdrawing nitro group could lead to interesting charge-transfer characteristics, potentially making these compounds useful as fluorescent probes or components in optoelectronic devices. Research has shown that the character of substituents (electron-donating or -withdrawing) strongly correlates with the spectroscopic and electrochemical properties of quinoline derivatives. researchgate.net

Organic Electronics and Polymers: The inherent properties of quinoline derivatives have led to their use in creating conjugated polymers with enhanced electronic and optoelectronic properties. researchgate.net Future efforts could focus on the synthesis of polymers incorporating the this compound unit. Such materials could be explored for applications in organic photovoltaics or as semiconducting layers in thin-film transistors.

Bioactive Materials: The quinoline nucleus is a privileged scaffold in drug discovery, and nitrophenyl-containing compounds also have broad applications. nih.govnih.gov A related compound, 8-Nitro-5-(8-quinolinylthio)quinoline, has been noted for its potential biological activities. ontosight.ai This suggests that this compound could be a valuable precursor for developing new bioactive materials or therapeutic agents, potentially targeting enzymes or acting as an antimicrobial agent. ontosight.ainih.gov

Interdisciplinary Collaborations and Theoretical-Experimental Synergy in Future Research

Realizing the full potential of this compound will require a convergence of expertise from different scientific disciplines, underpinned by a strong synergy between theoretical modeling and experimental validation.

Computational Chemistry and Synthesis: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide critical insights into the electronic structure, stability, and predicted photophysical properties of novel derivatives before their synthesis. researchgate.netresearchgate.net A collaborative approach where computational chemists predict promising structures and synthetic chemists then create them in the lab would streamline the discovery of new functional molecules. This synergy is crucial for interpreting spectroscopic data and understanding reaction mechanisms.

Chemistry, Biology, and Medicine: Given the well-documented biological activities of quinoline and nitrophenyl derivatives, collaborations between synthetic chemists and biologists are essential. nih.govnih.govnih.gov Synthesized libraries of this compound analogues could be screened for various biological activities, such as anticancer, antimicrobial, or enzyme inhibition properties. ontosight.ai Molecular docking studies can further elucidate potential biological targets and guide the design of more potent and selective compounds. researchgate.net

Chemistry and Materials Science: The development of advanced materials requires close collaboration between chemists who synthesize the compounds and materials scientists who fabricate and characterize devices. acs.org This partnership is vital for translating the promising photophysical or electronic properties of a single molecule like this compound into functional devices such as OLEDs, sensors, or solar cells.

Q & A

Q. What are the optimal synthetic routes for preparing 8-((4-Nitrophenyl)thio)quinoline, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 8-mercaptoquinoline with 4-nitrobenzyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. Catalysts such as Pd-based complexes may enhance yield in cross-coupling reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity. Key parameters include temperature control (80–120°C) and inert atmosphere (N₂/Ar) to prevent oxidation of the thioether group .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the quinoline backbone and thioether linkage. The nitro group’s deshielding effect shifts aromatic protons downfield (δ 8.5–9.0 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 309.05 for C₁₅H₁₀N₂O₂S).
  • IR Spectroscopy : Stretching vibrations for S–C (650–750 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) confirm functional groups.
  • HPLC : Reverse-phase HPLC (C18 column, methanol/water mobile phase) assesses purity (>95%) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) may arise from assay conditions or structural analogs. Use standardized protocols:
  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7).
  • Target Validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., kinases).
  • Metabolic Stability : Assess liver microsome stability to rule out false negatives from rapid degradation .

Q. How does the 4-nitrophenylthio substituent influence electronic and steric properties in ligand-receptor interactions?

  • Methodological Answer :
  • Computational Modeling : Density Functional Theory (DFT) calculates electron density distribution; the nitro group’s electron-withdrawing effect enhances electrophilicity at the quinoline N-atom.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., cytochrome P450). The thioether’s flexibility allows adaptive binding in hydrophobic pockets.
  • SAR Studies : Compare analogs (e.g., replacing NO₂ with OMe) to isolate electronic vs. steric contributions .

Q. What experimental designs mitigate regioselectivity challenges during functionalization of this compound?

  • Methodological Answer :
  • Directed Metalation : Use directing groups (e.g., –CONHR) to control substitution at the 5- or 7-position of quinoline.
  • Protecting Groups : Temporarily mask reactive sites (e.g., sulfonylation of the thioether) before introducing new substituents.
  • Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor desired intermediates (e.g., lower temps for kinetic products) .

Data Analysis and Validation

Q. How can researchers reconcile discrepancies in spectral data for this compound derivatives?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with structurally characterized analogs (e.g., 8-[(pentafluoroethyl)thio]quinoline in ).
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves ambiguities in regiochemistry (e.g., distinguishing para vs. meta substitution).
  • Dynamic NMR : Detect rotational barriers in thioether linkages at variable temperatures .

Mechanistic Insights

Q. What role does the thioether group play in modulating the compound’s redox behavior?

  • Methodological Answer :
  • Cyclic Voltammetry (CV) : Measure oxidation potentials (e.g., E₁/2 for S–C bond cleavage). The thioether’s lower oxidation potential (~0.8 V vs. Ag/AgCl) compared to ethers enhances redox activity.
  • EPR Spectroscopy : Detect radical intermediates during oxidation.
  • Computational Studies : Identify electron transfer pathways using Gaussian 09 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.